An In-Depth Technical Guide to the Structure Elucidation of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
An In-Depth Technical Guide to the Structure Elucidation of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Stereochemical Precision in Drug Discovery
In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle distinction between stereoisomers can be the difference between a life-saving therapeutic and an inert or even harmful compound. It is with this understanding that we approach the structural elucidation of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one, a chiral γ-lactone.
This guide eschews a conventional, linear protocol in favor of a holistic, logic-driven narrative. We will explore the synergistic application of modern analytical techniques, not merely as procedural steps, but as an integrated strategy for unequivocally defining the molecule's constitution, connectivity, and absolute stereochemistry. Our focus will be on the "why" that underpins the "how"—the scientific rationale that transforms raw data into unambiguous structural knowledge.
Note on an Illustrative Analogue: Comprehensive, publicly available experimental spectroscopic data for the specific (4S,5R) stereoisomer is limited. To provide a detailed and practical guide, we will utilize data from the closely related and well-characterized compound, D-ribono-1,4-lactone ((3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one).[1][2] This analogue shares the core γ-lactone scaffold and key stereochemical features, allowing for a robust and illustrative exploration of the analytical principles and techniques. We will clearly delineate the structural differences and project the expected spectral characteristics for our target molecule.
Chapter 1: Foundational Analysis - Confirming the Molecular Blueprint
Before delving into the intricacies of stereochemistry, the fundamental constitution of the molecule must be rigorously established. High-Resolution Mass Spectrometry (HRMS) and elemental analysis serve as the cornerstones of this initial phase, providing an unambiguous molecular formula.
High-Resolution Mass Spectrometry (HRMS): The First Word on Identity
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For our target molecule, C₅H₈O₄, the expected exact mass is 132.0423 Da.
Causality of Technique: Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule as it is a soft ionization technique that typically generates an abundant protonated molecule, [M+H]⁺, minimizing initial fragmentation and preserving the crucial molecular weight information.[3]
Table 1: Expected HRMS Data for C₅H₈O₄
| Ion Species | Calculated Exact Mass (Da) |
| [M+H]⁺ | 133.0495 |
| [M+Na]⁺ | 155.0315 |
| [M-H]⁻ | 131.0350 |
Self-Validation: The observation of these ions, with measured masses within a narrow tolerance (typically < 5 ppm) of the calculated values, provides strong evidence for the proposed molecular formula. The isotopic pattern, particularly the small M+1 peak resulting from the natural abundance of ¹³C, must also align with the calculated pattern for C₅H₈O₄.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Dissolve 1-2 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
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Ionization Mode: Perform analysis in both positive and negative electrospray ionization modes to detect various adducts ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
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Data Acquisition: Acquire data over a mass range of m/z 50-500.
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Data Analysis: Compare the measured exact masses of the observed ions with the theoretical masses for the proposed formula, C₅H₈O₄.
Chapter 2: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments allows us to piece together the connectivity of every atom in the molecule.
Deciphering the Proton Environment: ¹H NMR
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Signatures (based on D-ribono-1,4-lactone analogue):
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H2 (Methylene protons α to carbonyl): Two distinct signals, diastereotopic, expected around 2.5-2.9 ppm. They will appear as complex multiplets due to geminal and vicinal coupling.
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H3 (Methine proton with hydroxyl group): Expected around 4.2-4.5 ppm, showing coupling to the H2 and H4 protons.
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H4 (Methine proton on the lactone ring): Expected around 4.4-4.7 ppm, coupled to H3 and H5.
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H5 (Hydroxymethyl protons): Two diastereotopic protons expected around 3.7-3.9 ppm, coupled to H4 and to each other.
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Hydroxyl Protons: Broad signals, the chemical shift of which is dependent on concentration and solvent.
Unveiling the Carbon Skeleton: ¹³C NMR and DEPT
The ¹³C NMR spectrum reveals the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment further classifies these carbons into CH₃, CH₂, CH, and quaternary carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Analysis for (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one
| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C1 (Carbonyl) | 175-178 | No Signal |
| C2 (CH₂) | 35-40 | Negative |
| C3 (CH) | 70-75 | Positive |
| C4 (CH-O) | 80-85 | Positive |
| C5 (CH₂-OH) | 60-65 | Negative |
Connecting the Pieces: 2D NMR Correlation Spectroscopy
2D NMR experiments are crucial for assembling the molecular puzzle.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is the primary tool for tracing out the spin systems within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is vital for connecting the different spin systems and identifying quaternary carbons.
Workflow for NMR-Based Structure Elucidation
Caption: Integrated workflow for 2D NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
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¹H NMR: Acquire a standard 1D proton spectrum.
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¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum and DEPT-135/DEPT-90 spectra.
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2D NMR: Acquire COSY, HSQC, and HMBC spectra. Optimization of parameters for HMBC (e.g., the long-range coupling constant) may be necessary.
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Data Processing and Analysis: Process the spectra using appropriate software and systematically assign all proton and carbon signals by integrating the information from all experiments.
Chapter 3: Confirming Functional Groups and Probing Stereochemistry
With the planar structure established, the next phase focuses on confirming the presence of key functional groups and, most critically, determining the relative and absolute stereochemistry.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorptions:
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O-H Stretch: A broad and strong absorption in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl groups.
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C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
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C=O Stretch (Lactone): A strong, sharp absorption around 1770 cm⁻¹. The five-membered ring strain shifts this to a higher frequency compared to a standard ester (~1740 cm⁻¹).[4]
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C-O Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.
Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways
While HRMS gives the parent mass, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions.
Plausible Fragmentation Pathways:
A common fragmentation pathway for hydroxylated lactones involves sequential losses of water and carbon monoxide.[2]
Caption: A plausible ESI-MS/MS fragmentation pathway.
The Final Frontier: Absolute Stereochemistry via X-ray Crystallography
While NMR (specifically through NOE experiments and analysis of coupling constants) can often reveal the relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry.
The Challenge and the Solution: Obtaining single crystals of sufficient quality for small, polar molecules can be challenging. However, should crystallization be successful, the resulting electron density map provides an unambiguous 3D structure. The Flack parameter, derived from the diffraction data, confirms the absolute configuration of the enantiomer present in the crystal.
Self-Validation: A Flack parameter close to zero for the proposed (4S,5R) configuration (and close to 1 for the inverted (4R,5S) structure) provides unequivocal proof of the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystallization: Attempt to grow single crystals from various solvents (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion). This is often the most challenging step.
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Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal motion.
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Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or other algorithms. Refine the structural model against the experimental data.
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Absolute Structure Determination: Determine the Flack parameter to confirm the absolute configuration.
Conclusion: A Symphony of Analytical Evidence
The structure elucidation of (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one is not a linear process but a symphony of complementary analytical techniques. HRMS and elemental analysis write the opening bars, defining the molecular formula. NMR spectroscopy, with its rich array of 1D and 2D experiments, provides the intricate melody of atomic connectivity. IR and MS/MS add harmonic texture, confirming functional groups and fragmentation logic. Finally, X-ray crystallography offers the powerful crescendo, a definitive and unambiguous determination of the molecule's three-dimensional form. Each technique provides a piece of the puzzle, and their collective, self-validating evidence allows researchers to proceed with confidence in the structural integrity of their molecular assets, a cornerstone of successful drug discovery and development.
References
-
PubChem. D-Ribono-1,4-lactone. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. Showing metabocard for Ribonolactone (HMDB0001900). [Link]
- Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271–276.
- Witkowski, M. R., et al. (2006). GHB Free Acid: II. Isolation and Spectroscopic Characterization for Forensic Analysis. Journal of Forensic Sciences, 51(2), 330-339.
-
NIST. Butyrolactone. In NIST Chemistry WebBook. [Link]
- Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Analytical chemistry, 77(20), 6655–6663.
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- Szafran, M., et al. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-95.
- Gierth, P. T., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Journal of Analytical Methods in Chemistry.
-
Organic Syntheses. D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. [Link]
- MDPI. (2021).
